
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc: is a coordination compound that features zinc as the central metal atom coordinated with two different ligands: 3-methylbenzoate and octadec-9-enoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc typically involves the reaction of zinc salts with the respective carboxylic acids. For instance, zinc acetate can be reacted with 3-methylbenzoic acid and octadec-9-enoic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoate ligand, which contains a double bond susceptible to oxidative cleavage.
Reduction: Reduction reactions may target the zinc center or the carboxylate ligands, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzoate or octadec-9-enoate ligands are replaced by other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the octadec-9-enoate ligand.
Reduction: Reduced zinc complexes or altered carboxylate ligands.
Substitution: New zinc coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and esterification processes.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The zinc center can impart antimicrobial properties, making the compound useful in medical applications.
Drug Delivery: The compound’s ability to coordinate with different ligands can be exploited in designing drug delivery systems.
Industry:
Coatings and Paints: The compound can be used in formulations for coatings and paints, providing durability and resistance to environmental factors.
Plastics and Polymers: It is used as an additive in the production of plastics and polymers to enhance their properties.
Mécanisme D'action
The mechanism by which (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc exerts its effects is primarily through its coordination chemistry. The zinc center can interact with various molecular targets, including enzymes and cellular components, altering their activity. The carboxylate ligands can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)copper
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)nickel
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)cobalt
Comparison:
- Uniqueness: The zinc compound is unique due to the specific properties imparted by the zinc center, such as its antimicrobial activity and catalytic potential.
- Differences: While similar compounds with copper, nickel, or cobalt centers may exhibit comparable coordination chemistry, their reactivity and applications can differ significantly due to the distinct properties of the metal centers.
Propriétés
Numéro CAS |
85702-50-7 |
|---|---|
Formule moléculaire |
C26H42O4Zn |
Poids moléculaire |
484.0 g/mol |
Nom IUPAC |
3-methylbenzoic acid;(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/C18H34O2.C8H8O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/b10-9-;; |
Clé InChI |
MWNXAZUWESKNDY-XXAVUKJNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
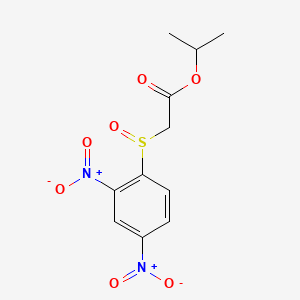
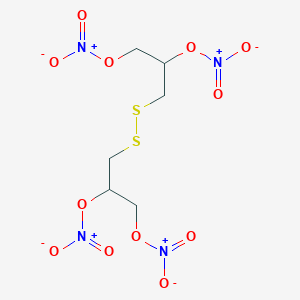

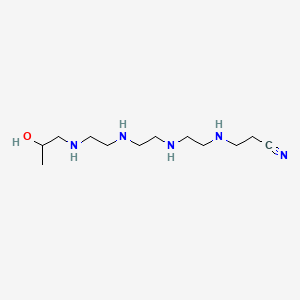
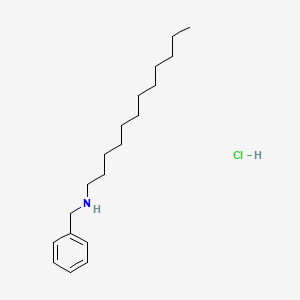



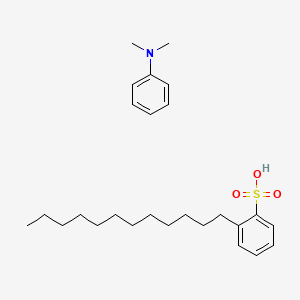
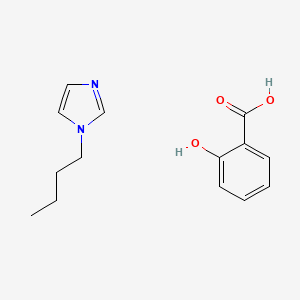


![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
